molecular formula C24H16O7 B2997130 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 637752-99-9

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B2997130
CAS No.: 637752-99-9
M. Wt: 416.385
InChI Key: GFLYMJMLRBBHNZ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic compound characterized by its intricate molecular structure

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing the benzo[d][1,3]dioxole moiety, have been reported to interact with metal–organic frameworks (mofs) and zn (ii) ions . These interactions could potentially influence the compound’s activity and efficacy.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been synthesized using pd-catalyzed arylation . This suggests that the compound might interact with its targets through similar mechanisms, potentially leading to changes in the targets’ function or structure.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of benzylisoquinoline alkaloids , suggesting that this compound might also be involved in similar biochemical pathways.

Pharmacokinetics

Information on the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of this compound is currently unavailable. Substituted benzimidazole derivatives, which share some structural similarities with this compound, are known to exhibit various pharmacokinetic and pharmacodynamic properties due to their affinity towards a variety of enzymes and protein receptors .

Result of Action

Compounds with similar structures have shown anticancer activity , suggesting that this compound might also have potential therapeutic effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, compounds with similar structures have been reported to be relatively stable and can avoid unnecessary side reactions in most organic chemical reactions . This suggests that the compound’s action might also be influenced by the chemical environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate typically involves multiple steps, starting with the formation of the chromone core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of 2-methoxybenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base such as piperidine. The resulting intermediate undergoes cyclization to form the chromone structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown significant potential in scientific research due to its diverse biological activities. It has been studied for its antioxidant, anti-inflammatory, and anticancer properties . In the field of medicine , it is being explored for its potential use in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, its antimicrobial properties make it a candidate for developing new antibiotics.

Comparison with Similar Compounds

  • Coumarin: A simpler analog with similar biological activities.

  • Chalcone: A structurally related compound known for its anti-inflammatory properties.

  • Flavonoid: Another class of compounds with antioxidant and anticancer properties.

Uniqueness: 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate stands out due to its unique combination of functional groups and its ability to interact with multiple molecular targets, making it a versatile compound with broad-spectrum biological activities.

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O7/c1-27-19-5-3-2-4-16(19)18-12-28-21-11-15(7-8-17(21)23(18)25)31-24(26)14-6-9-20-22(10-14)30-13-29-20/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLYMJMLRBBHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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